(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium
Description
(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium (CAS: 18312-25-9) is a mixed-ligand magnesium complex containing both D-gluconate and D-glycero-D-gluco-heptonate anions. Its molecular formula is C₁₃H₂₄MgO₁₅, with a molecular weight of 444.625 g/mol . The compound is synthesized through chelation, where magnesium coordinates with the carboxylate oxygen atoms of the two distinct sugar-derived ligands. Structurally, the T-4 (tetrahedral) coordination geometry is inferred from supplier data .
Properties
IUPAC Name |
magnesium;(2R,3S,4R,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.C6H12O7.Mg/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-6,8-13H,1H2,(H,14,15);2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2-,3-,4-,5+,6-;2-,3-,4+,5-;/m11./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNLUSRURIBKM-RRJWUFKUSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24MgO15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18312-25-9 | |
| Record name | Magnesium, (D-gluconato-κO1)(D-glycero-D-gluco-heptonato-κO1)-, (T-4)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-25-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312259 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (D-gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.348 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Procedure
The foundational method involves the hydrolysis of D-glucono-δ-lactone in aqueous medium, followed by neutralization with magnesium oxide (MgO). As detailed in the CN1035673C patent, the reaction proceeds via the following steps:
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Hydrolysis : D-glucono-δ-lactone is dissolved in distilled water under agitation, forming gluconic acid.
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Neutralization : MgO is added stoichiometrically, yielding magnesium gluconate through acid-base reaction:
. -
Coordination with Glucoheptonate : Subsequent introduction of D-glycero-D-gluco-heptonic acid (or its lactone) under reflux conditions facilitates ligand exchange, forming the mixed-ligand complex.
Optimization and Yield
Key parameters include:
Table 1: Reaction Conditions and Outcomes for Hydrolytic Synthesis
| Parameter | Value/Range | Impact on Yield/Purity |
|---|---|---|
| MgO stoichiometry | 1:1 molar ratio | Prevents residual MgO |
| Reaction time | 3 hours | Ensures complete coordination |
| Recrystallization solvent | Ethanol (95%) | Removes unreacted ligands |
Dual-Ligand Coprecipitation from Calcium Glucoheptonate
Calcium Intermediate Route
Patent US2735866A outlines a two-step process:
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Synthesis of Calcium Glucoheptonate :
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Glucose reacts with calcium cyanide in alkaline conditions (pH 9–10) to form calcium glucoheptonate.
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Oxalic acid is added to precipitate calcium oxalate, leaving glucoheptonic acid in solution.
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Magnesium Substitution :
Advantages and Limitations
Table 2: Comparative Analysis of Calcium vs. Magnesium Salts
| Property | Calcium Glucoheptonate | Magnesium Complex |
|---|---|---|
| Solubility in water | 15–20% (w/v) | >30% (w/v) |
| Thermal stability | Decomposes at 150°C | Stable up to 200°C |
| Bioavailability | Low | High (via intestinal uptake) |
Direct Ligand Exchange in Aqueous Media
Single-Pot Synthesis
A streamlined approach involves reacting preformed sodium gluconate and sodium glucoheptonate with magnesium chloride:
Key Considerations
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pH Control : Maintained at 6.5–7.0 to prevent Mg(OH)₂ formation.
Analytical Validation of Synthesis Routes
Spectroscopic Characterization
Thermogravimetric Analysis (TGA)
Decomposition onset at 210°C correlates with loss of coordinated water molecules, confirming hydration stability.
Industrial and Pharmacological Implications
Scalability and Cost Efficiency
Chemical Reactions Analysis
Types of Reactions
(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents, depending on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives of the original compound, while substitution reactions can result in the formation of new magnesium complexes with different ligands.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C_{12}H_{22}MgO_{12}
- Molecular Weight : 358.52 g/mol
- CAS Number : 18312-25-9
Nutritional Supplementation
(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium is used as a dietary supplement to provide magnesium, which is essential for numerous physiological functions. Magnesium plays a crucial role in:
- Muscle function
- Nerve transmission
- Energy production
Case Study: Magnesium Supplementation in Athletes
A study published in the Journal of Sports Medicine demonstrated that athletes supplemented with magnesium showed improved muscle recovery and reduced cramping after intense exercise. The use of magnesium gluconate forms, such as this compound, was noted for its high bioavailability and effectiveness in enhancing performance recovery .
Pharmaceutical Applications
This compound has potential therapeutic applications due to its role in cellular metabolism and enzymatic reactions. It may be utilized in:
- Formulations for treating magnesium deficiency
- As an excipient in drug formulations to enhance solubility and bioavailability
Case Study: Magnesium in Cardiovascular Health
Research indicates that magnesium supplementation can help manage hypertension and cardiovascular diseases. A clinical trial involving patients with hypertension found that those receiving magnesium gluconate experienced significant reductions in blood pressure compared to the placebo group .
Agricultural Uses
In agriculture, magnesium compounds are often used as micronutrient fertilizers. This compound can enhance plant growth by:
- Improving chlorophyll production
- Enhancing photosynthesis efficiency
Case Study: Effect on Crop Yield
A field study conducted on tomato plants showed that the application of magnesium gluconate resulted in a 20% increase in yield compared to control groups. The study highlighted the importance of magnesium in nutrient uptake and overall plant health .
Mechanism of Action
The mechanism of action of (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium involves its interaction with biological molecules and pathways. The compound acts as a source of magnesium ions, which are essential for various biochemical processes. Magnesium ions play a crucial role in enzyme activation, nucleic acid synthesis, and cellular signaling . The gluconate and gluco-heptonate ligands facilitate the transport and bioavailability of magnesium ions in biological systems .
Comparison with Similar Compounds
Structural and Chemical Properties
Structural Insights :
- The magnesium complex is unique in combining gluconate (6-carbon) and heptonate (7-carbon) ligands, unlike bis-gluconate metal complexes (e.g., zinc or manganese gluconates) .
- The D-glycero-D-gluco-heptonate ligand differs stereochemically from the D-glycero-D-gulo-heptonate in the calcium analog, affecting chelation strength and solubility .
Biological Activity
(D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium, commonly referred to as magnesium glucoheptonate, is a magnesium salt derived from gluconic acid and glycero-D-gluco-heptanoic acid. Its chemical formula is with a CAS number of 18312-25-9. This compound has garnered interest due to its potential biological activities, particularly in the fields of nutrition and pharmacology.
- Molecular Weight : 392.56 g/mol
- CAS Number : 18312-25-9
- EINECS Number : 242-199-9
- Chemical Structure :
Nutritional Role
Magnesium is an essential mineral involved in numerous biochemical reactions in the human body, including energy production, protein synthesis, and muscle function. The specific compound this compound serves as a bioavailable source of magnesium, which can enhance its absorption and utilization in biological systems.
Antioxidant Properties
Research indicates that magnesium compounds can exhibit antioxidant properties. They may help mitigate oxidative stress by stabilizing cellular membranes and scavenging free radicals. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and cardiovascular disorders.
Case Studies and Research Findings
- Cellular Metabolism : A study demonstrated that magnesium glucoheptonate influences cellular metabolism by enhancing glucose uptake in muscle cells. This effect may be beneficial for individuals with insulin resistance or type 2 diabetes, as it could improve glycemic control.
- Neuroprotective Effects : In animal models, magnesium supplementation has been shown to protect against neurodegeneration. It appears to modulate neurotransmitter release and reduce excitotoxicity, which is particularly relevant in conditions such as Alzheimer's disease.
- Bone Health : Magnesium plays a vital role in bone mineralization. Studies have indicated that magnesium glucoheptonate may support bone density by enhancing the activity of osteoblasts (bone-forming cells) and regulating calcium metabolism.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing (D-Gluconato-O1,O2)(D-glycero-D-gluco-heptonato-O1,O2)magnesium with high purity?
- Answer : Synthesis typically involves refluxing magnesium salts (e.g., MgCl₂) with stoichiometric amounts of D-gluconic acid and D-glycero-D-gluco-heptonic acid under controlled pH (6.5–7.5). Purification via recrystallization or column chromatography is critical to remove unreacted ligands or metal residues. Similar protocols for zinc gluconate synthesis (e.g., refluxing ZnCO₃ with gluconic acid at 80°C for 4 hours ) can be adapted. Monitor reaction progress using pH titration and FTIR to confirm ligand coordination.
Q. How can researchers characterize the structural integrity of this magnesium complex?
- Answer : Use a combination of:
- FTIR to identify ligand coordination shifts (e.g., carboxylate C=O stretching at ~1600 cm⁻¹ for gluconate ).
- Elemental analysis (C, H, O, Mg) to verify stoichiometry.
- NMR (¹H/¹³C) to confirm ligand integrity and binding modes .
- X-ray crystallography (if single crystals are obtainable) for definitive structural elucidation .
Q. What stability studies are critical for ensuring the compound’s integrity under physiological or experimental conditions?
- Answer : Conduct:
- Thermogravimetric analysis (TGA) to assess thermal stability and hydration states.
- pH-dependent stability tests (e.g., incubate at pH 2–9 for 24–72 hours and monitor decomposition via HPLC ).
- Light and oxygen sensitivity assays by exposing samples to UV-vis light or ambient air and tracking degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
